DL-GLUTAMIC ACID (5-13C)
Description
Properties
Molecular Weight |
148.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Principles and Methodologies of Stable Isotope Tracing with 5 13c Dl Glutamic Acid
Theoretical Framework for 13C Tracer Studies in Cellular Metabolism
The foundation of ¹³C tracer studies lies in the ability to distinguish between molecules containing the naturally abundant ¹²C isotope and those enriched with the heavier ¹³C isotope. nih.gov When [5-¹³C]-DL-Glutamic Acid is introduced into a biological system, it is metabolized alongside its unlabeled counterpart. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of ¹³C into various downstream metabolites. mdpi.com
The specific position of the ¹³C label on the glutamic acid molecule is critical. For instance, using [5-¹³C]glutamine allows researchers to trace the contribution of glutamine to lipid synthesis through a process called reductive carboxylation. nih.gov In this pathway, the ¹³C atom is transferred to acetyl-CoA and subsequently incorporated into fatty acids. nih.gov By analyzing the mass isotopomer distributions (MIDs) of these downstream molecules, which are variants of a molecule differing only in the number of isotopic labels, scientists can deduce the relative activities of different metabolic pathways. nih.gov
The core principle involves tracking the rearrangement of carbon atoms as they move through enzymatic reactions. nih.gov This allows for the quantification of metabolic fluxes, which are the rates of turnover of metabolites in a metabolic pathway. chempep.com
Experimental Design Considerations for Administering [5-13C]-DL-Glutamic Acid as a Tracer
A successful tracer experiment requires careful planning. Key considerations include the choice of the biological model (e.g., cell cultures, tissues, or whole organisms), the concentration of the tracer, and the duration of the labeling period. mdpi.com The goal is to achieve sufficient isotopic enrichment in the metabolites of interest without perturbing the normal metabolic state of the system. mdpi.com
The selection of the isotopic tracer is a paramount decision that influences the quality and precision of the resulting flux data. nih.gov While a universally optimal tracer does not exist, ¹³C-glutamine tracers, such as [5-¹³C]-DL-Glutamic Acid, are particularly effective for resolving fluxes in the lower part of central carbon metabolism, including the TCA cycle and reductive carboxylation. nih.govd-nb.info To gain a more comprehensive understanding, parallel labeling experiments using different ¹³C-labeled substrates, like ¹³C-glucose, can be conducted to enhance the resolution of metabolic fluxes across various pathways. nih.govd-nb.info
The analytical methods used to measure isotopic enrichment are also a critical component of the experimental design. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used to analyze the labeling patterns of metabolites. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool that can unambiguously identify compounds and accurately measure ¹³C enrichment. acs.org
Isotopic Enrichment Strategies and Steady-State vs. Dynamic Labeling Approaches
Two primary strategies are employed in stable isotope tracing: steady-state and dynamic (or non-stationary) labeling.
Dynamic labeling , on the other hand, involves monitoring the change in isotopic enrichment over time, before the system reaches isotopic steady state. nih.gov This method provides information about the turnover rates of metabolites, which are influenced by both the metabolic fluxes and the pool sizes of the intermediates. nih.gov Dynamic labeling is particularly advantageous for studying pathways with low flux rates, where reaching a steady state might take a considerable amount of time. nih.gov
The choice between these approaches depends on the specific research question. Steady-state analysis provides a snapshot of the metabolic flux distribution under a particular condition, while dynamic labeling offers insights into the kinetics of metabolic pathways. frontiersin.org
Isotopic Turnover and Dilution Principles in Metabolic Networks
Isotopic turnover refers to the rate at which an unlabeled metabolite pool is replaced by its labeled counterpart upon the introduction of an isotopic tracer. The time required to reach isotopic steady state is dependent on the turnover rate of the metabolites in a pathway and the labeling dynamics of the upstream metabolites that feed into that pathway. d-nb.info For example, glycolytic intermediates typically reach isotopic steady state within minutes of introducing a ¹³C-glucose tracer, whereas TCA cycle intermediates may take several hours. nih.gov
Isotopic dilution occurs when the labeled tracer is mixed with endogenous, unlabeled sources of the same metabolite. This can happen due to the presence of unlabeled substrates in the experimental medium (e.g., in fetal bovine serum used for cell culture) or the breakdown of cellular macromolecules. nih.gov This dilution effect must be accounted for in the analysis to accurately determine metabolic fluxes. For instance, in studies of fatty acid synthesis, the newly synthesized labeled fatty acids mix with a pre-existing pool of unlabeled fatty acids. nih.gov
Applications in Quantitative Metabolic Flux Analysis Qmfa Utilizing 5 13c Dl Glutamic Acid
General Principles of 13C-QMFA for Elucidating Cellular Metabolic Fluxes
13C Quantitative Metabolic Flux Analysis (13C-QMFA) is a cornerstone technique for quantifying intracellular metabolic pathway activity. nih.gov The fundamental principle involves supplying a 13C-labeled substrate, such as [5-13C]-DL-Glutamic Acid, to cells or organisms and allowing them to reach a metabolic and isotopic steady state. researchgate.netresearchgate.net During metabolism, the labeled carbon atom is transferred to a series of connected metabolites.
The core components of a 13C-QMFA study include:
Isotopic Labeling Experiment: Cells are cultured in a defined medium containing the 13C-labeled substrate. researchgate.net The choice of tracer and the specific position of the 13C label are critical for probing the fluxes of interest.
Isotopomer Analysis: After a period of incubation, metabolites are extracted. The distribution of 13C within these molecules (isotopomer distribution) is precisely measured using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govresearchgate.net
Metabolic Modeling: A mathematical model of the relevant biochemical reaction network is constructed. This model is then used to calculate theoretical isotopomer distributions for a given set of metabolic fluxes. By fitting the experimentally measured isotopomer data to the model's predictions, the intracellular metabolic fluxes can be accurately quantified. nih.govresearchgate.net
This powerful methodology provides a detailed map of carbon flow through central metabolic pathways, offering deep insights into cellular physiology, disease mechanisms, and the effects of genetic or environmental perturbations. nih.govcreative-proteomics.com
Quantification of Anaplerotic and Cataplerotic Fluxes via [5-13C]-DL-Glutamic Acid Tracing
Anaplerosis and cataplerosis are critical processes that maintain the integrity of the Tricarboxylic Acid (TCA) cycle. Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes, while cataplerosis is the removal of these intermediates. frontiersin.orgresearchgate.net Glutamate (B1630785) metabolism is a key anaplerotic pathway.
When [5-13C]-DL-Glutamic Acid is introduced, it is readily converted to α-ketoglutarate, a primary TCA cycle intermediate, typically via the enzyme glutamate dehydrogenase or an aminotransferase. This conversion directly introduces the 13C label at the C-5 position of α-ketoglutarate.
Tracing Anaplerosis: The entry of [5-13C]α-ketoglutarate into the TCA cycle represents a direct anaplerotic flux. By measuring the incorporation of the 13C label into subsequent TCA cycle intermediates like succinate, fumarate, and malate (B86768), the rate of this glutamate-dependent anaplerosis can be quantified. For instance, in studies of hepatic lipoapoptosis, [U-13C5]glutamine tracing revealed that palmitate exposure activates citric acid cycle flux and glutamine uptake, highlighting the importance of this anaplerotic pathway under metabolic stress. nih.gov
Tracing Cataplerosis: The labeled intermediates can be withdrawn from the cycle for various biosynthetic pathways. For example, labeled malate and oxaloacetate can be exported from the mitochondria to the cytosol. The appearance of 13C in cytosolic metabolites derived from these intermediates provides a measure of cataplerotic flux.
The balance between anaplerotic and cataplerotic fluxes is crucial for cellular function, and [5-13C]-DL-Glutamic Acid provides a direct means to probe the dynamics of the glutamate-α-ketoglutarate node.
Determination of Tricarboxylic Acid (TCA) Cycle Activity and Intermediary Metabolism
The TCA cycle is the central hub of cellular energy metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. wikipedia.org Tracing with [5-13C]-DL-Glutamic Acid allows for a detailed assessment of TCA cycle activity.
Upon conversion to [5-13C]α-ketoglutarate, the label progresses through the oxidative TCA cycle. In the first turn of the cycle, the 13C label will appear in the following intermediates:
[4-13C]Succinyl-CoA
[4-13C]Succinate
[1-13C] & [4-13C]Fumarate (due to the symmetry of succinate)
[1-13C] & [4-13C]Malate
[1-13C] & [4-13C]Oxaloacetate
By analyzing the isotopomer distribution in these metabolites over time, the rate of the TCA cycle (VTCA) can be calculated. nih.gov Furthermore, the label can be incorporated into acetyl-CoA and re-enter the cycle, leading to more complex labeling patterns in citrate (B86180) and other intermediates in subsequent turns. This provides a comprehensive picture of the cycle's dynamics. nih.gov
Table 1: Theoretical Labeling Pattern of TCA Intermediates from [5-13C]Glutamate This table illustrates the position of the 13C label during the first turn of the TCA cycle following the introduction of [5-13C]α-ketoglutarate.
| Metabolite | Labeled Carbon Position(s) |
| α-Ketoglutarate | C5 |
| Succinyl-CoA | C4 |
| Succinate | C1 & C4 (due to symmetry) |
| Fumarate | C1 & C4 (due to symmetry) |
| Malate | C1 & C4 |
| Oxaloacetate | C1 & C4 |
| Citrate (from 2nd turn) | C2 & C3 |
Assessment of Glutaminolysis and Glutamate Dehydrogenase Fluxes
Glutaminolysis is a metabolic pathway where glutamine is converted to glutamate, which then enters the TCA cycle as α-ketoglutarate. nih.gov This process is crucial in rapidly proliferating cells, such as cancer cells, to support energy production and biosynthesis.
Glutaminase (B10826351) Flux: The first step, the conversion of glutamine to glutamate, is catalyzed by glutaminase. While [5-13C]-DL-Glutamic Acid enters the pathway after this step, parallel experiments using [5-13C]glutamine can directly measure glutaminase activity by tracking the production of [5-13C]glutamate. nih.gov
Glutamate Dehydrogenase (GDH) Flux: The conversion of glutamate to α-ketoglutarate is a reversible reaction catalyzed by glutamate dehydrogenase (GDH). mdpi.com Using [5-13C]-DL-Glutamic Acid as a tracer allows for the quantification of the flux in the oxidative direction (glutamate to α-ketoglutarate). The rate of appearance of 13C in TCA cycle intermediates is a direct measure of this flux. Conversely, using a different labeled substrate (e.g., 13C-glucose) and measuring the labeling of glutamate can provide the flux in the reductive direction (α-ketoglutarate to glutamate). Studies have shown that the flux through GDH is a significant source of ammonia (B1221849) for urea (B33335) synthesis when glutamate is the primary substrate. nih.gov
Analysis of Neurotransmitter Synthesis and Recycling Pathways (e.g., GABA, Glutamine-Glutamate Cycle)
In the central nervous system, glutamate is the primary excitatory neurotransmitter, while γ-aminobutyric acid (GABA) is the main inhibitory neurotransmitter. mdpi.com The interplay between these molecules is governed by the glutamate-glutamine cycle, a critical pathway for recycling neurotransmitters. nih.gov
Glutamate-Glutamine Cycle: After release into the synapse, glutamate is taken up by astrocytes and converted to glutamine by glutamine synthetase. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. nih.govmdpi.com Introducing [5-13C]-DL-Glutamic Acid into this system allows researchers to trace the fate of neurotransmitter glutamate. The appearance of [5-13C]glutamine in astrocytes is a direct measure of the rate of glutamate uptake and conversion, a key component of the cycle's flux (Vcyc). researchgate.net
GABA Synthesis: Glutamate is the direct precursor for GABA synthesis, a reaction catalyzed by glutamate decarboxylase. When neurons are supplied with [5-13C]-DL-Glutamic Acid, the label is incorporated into the GABA pool. The C-5 of glutamate becomes the C-1 of GABA. Therefore, measuring the formation of [1-13C]GABA provides a direct quantification of the rate of GABA synthesis.
Table 2: Neurotransmitter Labeling from [5-13C]Glutamate
| Labeled Precursor | Pathway | Labeled Product | Labeled Carbon Position |
| [5-13C]Glutamate | Glutamine Synthetase | [5-13C]Glutamine | C5 |
| [5-13C]Glutamate | Glutamate Decarboxylase | [1-13C]GABA | C1 |
Elucidation of Amino Acid Interconversion and Biosynthetic Pathways
Glutamate stands at a crossroads of amino acid metabolism. Its carbon skeleton can be used for the synthesis of other non-essential amino acids through transamination reactions.
Transamination Reactions: The α-keto acid corresponding to glutamate is α-ketoglutarate. When [5-13C]-DL-Glutamic Acid is metabolized to [5-13C]α-ketoglutarate, the labeled carbon can be transferred to other amino acids. For example, aspartate aminotransferase can transfer an amino group from aspartate to [5-13C]α-ketoglutarate, yielding unlabeled glutamate and [4-13C]oxaloacetate. Conversely, labeled oxaloacetate from the TCA cycle can be transaminated to form labeled aspartate.
Proline and Arginine Synthesis: Glutamate is a precursor for the synthesis of proline and arginine. Tracing with [5-13C]-DL-Glutamic Acid will result in the incorporation of the 13C label into these amino acids, allowing for the quantification of their respective biosynthetic fluxes.
By tracking the distribution of the 13C label from glutamate into the broader network of amino acids, QMFA can create a detailed map of amino acid interconversion and biosynthesis, as demonstrated in studies on pancreatic beta-cells and clavulanic acid biosynthesis. japsonline.comnih.gov
Investigation of One-Carbon Metabolism Interconnections
One-carbon metabolism is a network of biochemical reactions that transfer one-carbon units, essential for the synthesis of nucleotides, lipids, and for methylation reactions. e-dmj.org The primary donors of one-carbon units are serine, glycine, and formate. oup.com
While glutamate is not a direct one-carbon donor, its metabolism is intricately linked to the one-carbon network through the TCA cycle. The TCA cycle provides precursors and ATP necessary to drive one-carbon metabolism. For instance, the synthesis of serine, a major one-carbon donor, begins with the glycolytic intermediate 3-phosphoglycerate. The activity of the TCA cycle, which can be robustly measured using [5-13C]-DL-Glutamic Acid, influences the availability of glycolytic intermediates for pathways like serine biosynthesis.
Furthermore, the reducing equivalents (NADH and FADH2) produced by the TCA cycle, whose flux is determined by [5-13C]-DL-Glutamic Acid tracing, are essential for the regeneration of tetrahydrofolate, the primary cofactor that carries one-carbon units. By quantifying TCA cycle flux, researchers can indirectly assess the metabolic capacity to support one-carbon metabolism, providing insights into how these central metabolic networks are integrated.
Elucidation of Specific Metabolic Pathways Through 5 13c Dl Glutamic Acid Tracing
Insights into Pyruvate (B1213749) Carboxylase and Malic Enzyme Activities
While [5-¹³C]-glutamate does not directly participate in the reactions of pyruvate carboxylase and malic enzyme, its metabolism provides indirect insights into their activities through the process of ¹³CO₂ recycling.
Pyruvate Carboxylase (PC): This enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate, a key anaplerotic reaction that replenishes TCA cycle intermediates.
Malic Enzyme (ME): This enzyme primarily decarboxylates malate (B86768) to produce pyruvate but can also operate in the reverse, carboxylating direction. nih.gov
In the oxidative metabolism of [5-¹³C]-α-ketoglutarate, the ¹³C label is released as ¹³CO₂. This labeled carbon dioxide can then be re-fixed into metabolites by carboxylating enzymes. If pyruvate carboxylase is active, it can incorporate this ¹³CO₂ into pyruvate to form oxaloacetate with a single ¹³C label (M+1 oxaloacetate). Similarly, malic enzyme operating in its carboxylating direction can also fix ¹³CO₂. The appearance of M+1 labeled TCA cycle intermediates, such as malate or aspartate (derived from oxaloacetate), in cells fed with [5-¹³C]-glutamate can therefore signify the activity of these CO₂-fixing enzymes. nih.gov This allows for a qualitative assessment of anaplerotic fluxes driven by pyruvate carboxylation.
Understanding the Reversibility and Directionality of Metabolic Reactions
A primary strength of using [5-¹³C]-glutamate as a tracer lies in its ability to clearly delineate the direction of flux through the TCA cycle, particularly the activity of isocitrate dehydrogenase (IDH).
The fate of the ¹³C label from [5-¹³C]-glutamate is binary and pathway-dependent:
Oxidative (Forward) Pathway: The label is lost as ¹³CO₂ during the conversion of α-ketoglutarate to succinyl-CoA. Consequently, downstream metabolites like succinate, fumarate, and malate will not carry the ¹³C label from this tracer. nih.gov
Reductive (Reverse) Pathway: The label is retained as [5-¹³C]-α-ketoglutarate is converted to [5-¹³C]-isocitrate and then [5-¹³C]-citrate. This M+1 labeled citrate (B86180) can then be exported to the cytosol and cleaved by ATP-citrate lyase into oxaloacetate and [1-¹³C]-acetyl-CoA. researchgate.net
The detection of ¹³C in citrate or its downstream products like fatty acids is therefore a definitive indicator of reductive carboxylation. nih.gov This phenomenon is particularly important in cancer cells and under hypoxic conditions, where reductive metabolism is often upregulated to support biosynthesis when oxidative pathways are compromised. nih.govnih.gov The specificity of this labeling pattern allows for unambiguous confirmation of the directionality of the IDH-mediated reaction.
| Metabolite | Labeling via Oxidative Pathway | Labeling via Reductive Pathway | Rationale |
|---|---|---|---|
| α-Ketoglutarate | M+1 | M+1 | Direct product of glutamate (B1630785) transamination. |
| Succinate | Unlabeled | N/A | ¹³C is lost as ¹³CO₂ during α-ketoglutarate dehydrogenase activity. |
| Fumarate | Unlabeled | N/A | Downstream of the decarboxylation step. |
| Malate | Unlabeled | M+1 | Downstream of the decarboxylation step in the oxidative pathway, but can be labeled via reductive carboxylation. |
| Citrate | Unlabeled | M+1 | Product of the reverse IDH reaction, retaining the ¹³C label. |
| Acetyl-CoA | Unlabeled | M+1 | Derived from the cleavage of M+1 citrate in the cytosol. |
| Fatty Acids | Unlabeled | M+n | Synthesized from M+1 acetyl-CoA units. |
Characterization of Substrate Contribution to Specific Metabolite Pools
[5-¹³C]-glutamate is exceptionally useful for quantifying the contribution of glutamine to specific downstream metabolite pools, most notably the pool of acetyl-CoA used for lipid synthesis. Because the oxidative TCA cycle pathway does not transfer the label from [5-¹³C]-glutamate to acetyl-CoA, any ¹³C enrichment found in acetyl-CoA or fatty acids must originate from the reductive carboxylation pathway. nih.govnih.gov
By measuring the mass isotopologue distribution (MID) of fatty acids like palmitate, researchers can calculate the precise contribution of glutamine-derived carbon to the lipogenic acetyl-CoA pool. For example, the incorporation of [1-¹³C]-acetyl-CoA units into the growing fatty acid chain will result in a predictable pattern of labeled isotopologues (M+1, M+2, etc.). Isotope-based modeling can then be used to determine the fraction of the acetyl-CoA pool that was derived from glutamine via this specific reductive route. nih.gov This provides quantitative data on how cells utilize glutamine for anabolic processes under different conditions.
| Metabolite Pool | Condition A (Normoxia) | Condition B (Hypoxia) |
|---|---|---|
| Intracellular Glutamate (M+1) | 95% | 95% |
| Citrate (M+1) | 5% | 25% |
| Malate (M+4 from [U-¹³C]Glutamine) | 60% | 30% |
| Lipogenic Acetyl-CoA (M+1) | 4% | 22% |
| Palmitate (Newly Synthesized) | Low ¹³C enrichment | High ¹³C enrichment |
This table illustrates how the increased M+1 labeling in citrate and acetyl-CoA under hypoxia (Condition B) points to an upregulation of reductive carboxylation, a finding specifically enabled by the [5-¹³C]-glutamate tracer.
Assessment of Compartmentalization of Metabolic Pathways within Cells
Metabolic pathways are often segregated between different cellular compartments, such as the mitochondria and the cytosol. Isocitrate dehydrogenase, the key enzyme determining the fate of the [5-¹³C] label, exists in both mitochondrial (IDH2) and cytosolic (IDH1) isoforms. Tracing studies with [5-¹³C]-glutamate can help infer the activity of these pathways in their respective compartments.
Glutamate metabolism primarily begins in the mitochondria, where it is converted to α-ketoglutarate. If reductive carboxylation occurs via mitochondrial IDH2, the resulting M+1 citrate is formed within the mitochondria. This citrate can then be used within the mitochondrial matrix or transported to the cytosol. If reductive carboxylation occurs via cytosolic IDH1, α-ketoglutarate must first be exported from the mitochondria to the cytosol.
By analyzing the labeling of products synthesized exclusively in the cytosol, such as fatty acids, researchers can probe the location of the reductive pathway. The appearance of ¹³C in cytosolic fatty acids indicates that M+1 citrate was available in the cytosol and was cleaved by ATP-citrate lyase. This provides strong evidence for either the transport of mitochondrial-derived citrate to the cytosol or the direct activity of cytosolic reductive carboxylation. nih.gov Comparing the labeling patterns of metabolites isolated from mitochondrial and cytosolic fractions can further resolve the specific contributions of each compartment to glutamate metabolism.
Examination of Pathways Interacting with the Glutamate-Glutamine Axis
The glutamate-glutamine cycle is a critical metabolic pathway, particularly in the brain, where it facilitates the recycling of the neurotransmitter glutamate between neurons and glial cells. pnas.orgfrontiersin.org Isotope tracers are essential for measuring the flux through this cycle.
Studies often use [5-¹³C]-glutamine, which is first converted to [5-¹³C]-glutamate by the enzyme glutaminase (B10826351). researchgate.net Monitoring the time-dependent conversion of labeled glutamine to labeled glutamate provides a direct measurement of glutaminase activity, a key regulatory point in the axis. researchgate.netpnas.org The subsequent entry of the ¹³C label into the TCA cycle and other connected pathways reveals the metabolic fate of this newly formed glutamate.
Furthermore, glutamate is a precursor for the synthesis of other amino acids, such as proline and aspartate. nih.gov By tracking the incorporation of the ¹³C label from [5-¹³C]-glutamate into these amino acid pools, the activity of these interconnected biosynthetic pathways can be assessed. This allows for a more holistic understanding of how cells allocate glutamate carbon between energy production (via the TCA cycle) and biosynthesis. nih.gov Observing the rate of label transfer from the glutamate pool to the glutamine pool can also provide insights into the rate of glutamine synthesis, completing the analysis of the cycle. nih.gov
Advanced Analytical Techniques for 5 13c Isotope Tracing Data Acquisition and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotopomer Analysis
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical environment of atomic nuclei. For ¹³C isotope tracing studies, NMR is invaluable for determining the specific position of the ¹³C label within a molecule, offering insights into metabolic fluxes.
High-Resolution ¹³C NMR Spectroscopy for Positional Enrichment
High-resolution ¹³C NMR spectroscopy directly detects the ¹³C nuclei, allowing for the precise determination of ¹³C enrichment at each carbon position within the glutamate (B1630785) molecule. nih.gov The chemical shift of each carbon atom is unique, influenced by its local electronic environment. When DL-Glutamic acid (5-¹³C) is metabolized, the ¹³C label can be incorporated into other metabolites, and its new position can be tracked.
The analysis of a one-dimensional (1D) ¹³C NMR spectrum allows for the quantification of positional enrichment by comparing the signal intensity of the ¹³C-labeled carbon to that of the naturally abundant ¹³C signals or an internal standard. steelyardanalytics.com For instance, the carbonyl carbons of amino acids have characteristic chemical shifts, typically appearing between 169 ppm and 173 ppm, which allows for their identification and quantification. steelyardanalytics.com
Table 1: Representative ¹³C NMR Chemical Shifts for Glutamic Acid
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (γ-carboxyl) | ~181 |
| C2 (α-carbon) | ~55 |
| C3 (β-carbon) | ~28 |
| C4 (γ-carbon) | ~34 |
| C5 (δ-carboxyl) | ~175 |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR
The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful two-dimensional (2D) NMR technique that provides correlation between a proton and its directly attached carbon atom. rsc.org This is particularly useful for analyzing complex biological samples where spectral overlap in 1D spectra can be a significant issue. researchgate.net
In the context of DL-Glutamic acid (5-¹³C) tracing, HSQC can be used to resolve overlapping signals and confirm the position of the ¹³C label. researchgate.net The HSQC spectrum displays peaks at the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. A peak will only appear if a proton is directly bonded to a ¹³C atom. This technique enhances sensitivity and resolution, facilitating the identification of labeled metabolites even at low concentrations. pnas.org
Advanced NMR Pulse Sequences for Complex Biological Samples
For the analysis of complex biological samples, such as cell extracts or biofluids, advanced NMR pulse sequences are often employed to suppress unwanted signals and enhance the detection of labeled metabolites. Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) with water presaturation are commonly used to suppress the strong water signal in aqueous samples. rsc.org
Furthermore, specialized pulse sequences can be designed to selectively observe specific correlations or to quantify very small amounts of labeled compounds. While a detailed discussion of all advanced pulse sequences is beyond the scope of this article, their application is crucial for obtaining high-quality data from intricate biological matrices, enabling a more accurate interpretation of metabolic pathways.
Mass Spectrometry (MS) for ¹³C Isotope Ratio Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Since amino acids like glutamic acid are polar and non-volatile, they require a chemical derivatization step prior to GC analysis. sigmaaldrich.com Derivatization replaces polar functional groups with nonpolar moieties, increasing the volatility and thermal stability of the analyte. jfda-online.comsemanticscholar.org
A common derivatization method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves derivatization with dimethylformamide dimethyl acetal, which yields a dimethylaminomethylene methyl ester derivative of glutamate. nih.gov
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum contains information about the molecular weight of the derivative and its fragmentation pattern. The presence of a ¹³C atom from DL-Glutamic acid (5-¹³C) will result in a mass shift in the molecular ion and in any fragments containing the labeled carbon. By analyzing the relative intensities of these mass isotopologues, the ¹³C enrichment can be calculated. nih.gov
Table 2: Example of Mass Fragments for Derivatized Glutamate in GC-MS
| Derivative | Fragment Ion | m/z (for ¹²C) | m/z (for 5-¹³C) |
|---|---|---|---|
| TBDMS | [M-57]+ | Varies | Varies + 1 |
| TBDMS | [M-159]+ | Varies | Varies + 1 |
| Dimethylaminomethylene methyl ester | Molecular Ion | Varies | Varies + 1 |
| Dimethylaminomethylene methyl ester | Specific Fragments | Varies | Varies + 1 |
Note: The specific m/z values depend on the full derivative structure and the number of derivatizing groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of polar and thermally labile metabolites like glutamic acid, as it typically does not require derivatization. nih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. It generates intact molecular ions with minimal fragmentation. By monitoring the m/z values corresponding to unlabeled and ¹³C-labeled glutamic acid and its downstream metabolites, their relative abundances can be determined. frontiersin.org This allows for the calculation of ¹³C enrichment and provides insights into metabolic fluxes. Advanced LC-MS techniques, such as tandem mass spectrometry (MS/MS), can provide further structural information and enhance specificity by isolating a specific ion and inducing its fragmentation. researchgate.net
High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the abundance of isotopic labels within a metabolite pool. Unlike nominal mass instruments, HRMS instruments, such as Fourier Transform-Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, possess high resolving power and mass accuracy. nih.gov This allows them to distinguish between ions with very similar m/z values, a critical capability in ¹³C tracing studies. nih.govresearchgate.net
The primary advantage of HRMS is its ability to resolve and accurately quantify the entire mass isotopologue distribution (MID) of a metabolite. nih.gov An MID represents the relative abundance of a metabolite's different isotopologues (molecules that differ only in their isotopic composition). For example, as the ¹³C label from [5-¹³C]glutamic acid is incorporated into a downstream metabolite with 'n' carbon atoms, HRMS can separately quantify the M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), and up to M+n isotopologues. nih.gov This detailed distribution provides a much richer dataset for metabolic flux analysis than a simple average enrichment value.
The precision of HRMS enables the correction for the natural abundance of ¹³C (approximately 1.1%), ensuring that the measured isotopic enrichment is solely due to the administered tracer. nih.gov This accuracy is crucial for quantifying the contribution of the labeled substrate to a specific metabolic pathway. escholarship.orgacs.org
Table 1: Comparison of High-Resolution Mass Spectrometry Analyzers
| Mass Analyzer | Typical Resolving Power | Key Advantage for ¹³C Tracing |
|---|---|---|
| Time-of-Flight (TOF) | 40,000–60,000 | Fast acquisition speed |
| Orbitrap | >100,000 | High mass accuracy and high resolution |
This table illustrates the typical resolving power of different HRMS instruments, which is crucial for separating closely spaced isotopologue peaks in ¹³C tracing experiments. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural and Positional Information
In an MS/MS experiment, a specific isotopologue ion (the "precursor ion") is selected and then fragmented through collision-induced dissociation. The resulting "product ions" are then analyzed. nih.gov By analyzing the masses of these fragments, researchers can deduce which parts of the molecule contain the ¹³C label.
For instance, if [5-¹³C]glutamic acid enters the Krebs cycle, the ¹³C label can be transferred to various positions on cycle intermediates and related amino acids. researchgate.net Analyzing the fragmentation pattern of these metabolites via MS/MS can reveal the specific carbon atom that is labeled. This technique significantly enhances the information yield from tracing experiments, allowing for a more detailed and accurate reconstruction of metabolic fluxes compared to full-scan MS alone. nih.gov
Table 2: Hypothetical MS/MS Fragmentation of Glutamate Isotopologues
| Precursor Ion (m/z) | Description | Key Fragment Ion (m/z) | Positional Inference |
|---|---|---|---|
| 148 | Unlabeled Glutamate (M+0) | 84 | Loss of carboxyl groups and water |
| 149 | Glutamate (M+1) with ¹³C at C5 | 85 | ¹³C is retained in the fragment |
This table provides a simplified, hypothetical example of how MS/MS fragmentation can distinguish between different positional isotopomers of glutamate, providing crucial data for pathway analysis. nih.govnih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Content
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the ratio of stable isotopes in a sample with extremely high precision. wikipedia.orgyoutube.com Unlike HRMS or MS/MS, which typically analyze individual compounds after separation (e.g., by liquid or gas chromatography), IRMS measures the total or "bulk" isotopic enrichment of an element (in this case, carbon) in a sample that has been combusted into a simple gas like CO₂. wikipedia.orgyoutube.com
While it lacks the molecular and positional specificity of other MS techniques, the unparalleled precision of IRMS makes it valuable for studies where subtle changes in bulk isotope content are significant. youtube.com The results are typically expressed in "delta" notation (δ¹³C) relative to an international standard. youtube.com
Data Processing, Quality Control, and Normalization Strategies for ¹³C Tracing Data
The acquisition of raw data from mass spectrometry is only the first step. Rigorous data processing, quality control (QC), and normalization are essential to extract biologically meaningful information from ¹³C tracing experiments.
Data Processing: This stage involves several computational steps:
Peak Picking: Identifying the signals corresponding to specific ions in the mass spectra.
Compound Identification: Matching the measured m/z and retention times to known metabolites.
Isotopologue Abundance Correction: The raw MID data must be corrected for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to isolate the enrichment derived from the tracer. nih.govnih.gov
Quality Control: QC procedures are vital to ensure data reliability and reproducibility. This often involves running pooled "QC samples" at regular intervals throughout an analytical batch. researchgate.net The consistency of the signal for specific metabolites in these QC samples is monitored. Features with high variance (e.g., a relative standard deviation >30%) in the QC samples may be filtered out. researchgate.net
Normalization: Normalization strategies are applied to correct for systematic variations that can occur between samples, such as differences in the initial sample amount or instrument sensitivity drifts over time. Common approaches include normalization to an internal standard, total ion current, or the abundance of a specific housekeeping metabolite. These corrections are crucial for minimizing batch effects and enabling accurate comparison across different experimental groups. researchgate.net
Statistical Approaches for Interpreting Isotopic Labeling Patterns
Metabolic Flux Analysis (MFA): This is a powerful computational modeling technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govcreative-proteomics.com By inputting the experimentally measured MIDs and known biochemical reaction networks, MFA algorithms can estimate the relative or absolute fluxes through different pathways. nih.gov For example, MFA can determine the proportion of the Krebs cycle that is being supplied by [5-¹³C]glutamic acid versus other substrates. researchgate.net
Mass Isotopologue Distribution (MID) Analysis: Direct comparison of MIDs between different experimental conditions can reveal changes in pathway utilization. nih.gov Statistical tests (e.g., t-tests, ANOVA) can be applied to the fractional abundances of each isotopologue (M+1, M+2, etc.) to identify significant metabolic shifts.
Multivariate Statistical Analysis: Techniques like Principal Component Analysis (PCA) can be used to explore the variance within large ¹³C tracing datasets. proquest.com PCA can help identify which metabolites and isotopologues contribute most to the differences between experimental groups, providing an unbiased, systems-level view of metabolic reprogramming. researchgate.netproquest.com
These statistical approaches are essential for moving beyond qualitative observations to the quantitative analysis of metabolic network dynamics, providing deep insights into cellular physiology and disease. frontiersin.org
Table of Compound Names
| Compound Name |
|---|
| DL-GLUTAMIC ACID (5-13C) |
| Glutamic Acid |
| Glutamate |
| Carbon Dioxide |
| Acetyl-coenzyme A |
| Glucose |
| Pyruvate (B1213749) |
| Oxaloacetate |
| Citrate (B86180) |
| α-ketoglutarate |
| Glutamine |
| Aspartate |
Investigation of 5 13c Dl Glutamic Acid Metabolism in Diverse Biological Models Excluding Human Clinical Data
Mammalian Cell Culture Systems (e.g., Cancer Cell Lines, Primary Cells, Stem Cells)
Mammalian cell cultures provide a controlled environment to investigate cellular metabolism. The use of [5-13C]-DL-Glutamic Acid, often by studying the metabolism of its precursor [5-13C]-glutamine, allows for precise measurements of metabolic flux through key pathways.
Metabolic Reprogramming in Disease Models (non-clinical)
A hallmark of many cancer cells is the reprogramming of metabolism to sustain high rates of proliferation. researchgate.net One of the key alterations is an increased dependence on glutamine, a phenomenon known as glutaminolysis. nih.gov In this process, glutamine is converted to glutamate (B1630785), which then serves as a primary carbon source to replenish the tricarboxylic acid (TCA) cycle, a process called anaplerosis. mdpi.com
Using 13C-labeled glutamine that converts to [5-13C]-glutamate, researchers have demonstrated significant metabolic shifts in various cancer cell lines:
Hepatoma Cells: Studies have shown that hepatoma cancer cells convert glutamine to glutamate at a significantly higher rate compared to normal cells. researchgate.net
Glioblastoma (GBM) Cells: In human glioblastoma cells, 13C-glutamine tracing coupled with mass spectrometry has been used to follow the conversion to glutamate and subsequent incorporation into polar metabolites and even long-chain fatty acids through reductive carboxylation. nih.gov
Pancreatic Cancer Cells: Research utilizing hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine demonstrated that pancreatic tumors are highly glutaminolytic, producing more labeled glutamate relative to the amount of glutamine that reaches the tumor. nih.gov
This metabolic reprogramming is often driven by oncogenes like Myc, which increases the expression of glutamine transporters and the enzyme glutaminase (B10826351), responsible for the conversion of glutamine to glutamate. nih.govmdpi.com The resulting [5-13C]-glutamate can then be traced as it enters the TCA cycle as α-ketoglutarate, supporting the synthesis of lipids, other amino acids, and nucleotides necessary for cell growth. nih.govresearchgate.net
| Cell Line/Model | Key Finding with 13C-Glutamine/Glutamate Tracing | Metabolic Pathway Implicated | Reference |
| Hepatoma Cells | Increased rate of glutamine to glutamate conversion compared to normal cells. | Glutaminolysis | researchgate.net |
| Glioblastoma (GBM) Cells | 13C label from glutamine is incorporated into polar metabolites and long-chain fatty acids. | Glutaminolysis, Reductive Carboxylation | nih.gov |
| Pancreatic Cancer Model | Tumors exhibit high glutaminolytic activity, with rapid conversion of glutamine to glutamate. | Glutaminolysis | nih.gov |
| Prostate Cancer Cells | 13C-MRS has been used to probe the conversion of hyperpolarized [5-13C]-glutamine to [5-13C]-glutamate. | Glutaminolysis | researchgate.net |
Cellular Responses to Environmental Perturbations
Cells constantly adapt their metabolism in response to environmental changes, such as nutrient availability or exposure to therapeutic agents. Isotopic tracers like [5-13C]-glutamic acid are instrumental in quantifying these adaptive responses. For instance, studies have used hyperpolarized [5-13C]glutamine to measure the response to drug treatment in cancer cells in vitro. nih.gov By tracking the conversion of labeled glutamine to glutamate, researchers can assess whether a drug successfully inhibits a targeted metabolic pathway, providing a dynamic view of the cellular response to the perturbation. nih.govnih.gov This approach allows for the elucidation of metabolic plasticity, where cancer cells might reroute pathways to overcome the stress induced by anticancer therapies. researchgate.net
In Vitro Organ and Tissue Slice Preparations
Precision-cut organ slices from liver, kidney, or brain provide an in vitro model that preserves the complex multicellular architecture and cell-cell interactions of the original tissue. nih.govresearchgate.net This system is valuable for studying metabolism in a more physiologically relevant context than isolated cell cultures. nih.gov Studies on rat brain slices using [3-¹³C]glutamate demonstrated that this substrate is readily utilized and oxidized at high rates. documentsdelivered.com The 13C label was traced into several key metabolites, allowing for the calculation of metabolic fluxes through various pathways:
TCA Cycle Intermediates: The label appeared in downstream products of the TCA cycle, indicating glutamate's role as an energetic substrate. documentsdelivered.com
Neurotransmitters: Labeled GABA and glutamine were detected, confirming that exogenous glutamate participates in the synthesis of both inhibitory and excitatory neurotransmitters. documentsdelivered.com
Alanine (B10760859): The formation of labeled alanine was also observed. documentsdelivered.com
These tissue slice models, when combined with 13C-labeled substrates like [5-13C]-DL-glutamic acid, enable the direct measurement of metabolic activities and pathway regulation within the intact microenvironment of a specific organ. nih.govdocumentsdelivered.com
Animal Models (e.g., Rodents, Non-human Primates) for In Vivo Metabolic Studies
In vivo studies in animal models are crucial for understanding metabolism at the whole-organism level. The use of [5-13C]-DL-glutamic acid and its precursors, combined with non-invasive imaging techniques like 13C magnetic resonance spectroscopy (MRS), allows for real-time tracking of metabolic fluxes in living animals. nih.govnih.gov
Brain Metabolism and Neuroenergetics Research
In the brain, glutamate is the principal excitatory neurotransmitter and a key player in energy metabolism. nih.gov Its metabolism is tightly compartmentalized between neurons and glial cells (specifically astrocytes), linked by the glutamate-glutamine cycle. nih.govjneurosci.org 13C MRS studies have been pivotal in elucidating this relationship. When a 13C-labeled substrate like glucose is administered, the label is incorporated into the brain's large glutamate pool through the neuronal TCA cycle. nih.gov This labeled glutamate is then released, taken up by astrocytes, converted to glutamine (which becomes labeled), and returned to neurons to be converted back into glutamate. jneurosci.org
By tracking the appearance of the 13C label in glutamate and glutamine, researchers can calculate the rates of:
Neuronal TCA Cycle: The primary energy-generating pathway in neurons. nih.gov
Glutamate-Glutamine Neurotransmitter Cycle: The rate at which glutamate is recycled between neurons and astrocytes. nih.govresearchgate.net
Studies in aged mice have utilized these techniques to reveal age-related declines in brain function. Compared to young mice, aged mice showed a significant reduction in the mitochondrial TCA cycle flux in glutamatergic neurons and a decreased rate of glutamate-glutamine neurotransmitter cycling in both the cerebral cortex and hippocampus. nih.gov
| Brain Region | Metabolic Flux Measured | Finding in Aged vs. Young Mice | Reference |
| Cerebral Cortex | Glutamatergic Neuronal TCA Cycle Flux | Decreased (P < .0001) | nih.gov |
| Hippocampus | Glutamatergic Neuronal TCA Cycle Flux | Decreased (P = .025) | nih.gov |
| Cerebral Cortex | Glutamate-Glutamine Cycle Flux | Reduced (P < .0001) | nih.gov |
| Cerebral Cortex | GABAergic TCA Cycle Flux | Reduced (P = .0008) | nih.gov |
| Hippocampus | GABA-Glutamine Cycle Flux | Reduced (P = .042) | nih.gov |
Liver and Kidney Metabolism
The liver and kidneys are central organs in whole-body amino acid metabolism.
Liver: The liver exhibits a zonal expression of glutamine-metabolizing enzymes. documentsdelivered.com Periportal hepatocytes (near the incoming blood supply) express glutaminase, which breaks down glutamine into glutamate and ammonia (B1221849), with the ammonia primarily being used for urea (B33335) synthesis. documentsdelivered.commdpi.com In contrast, perivenous hepatocytes (near the outgoing blood supply) express glutamine synthetase, which synthesizes glutamine from glutamate and any remaining ammonia, acting as a detoxification mechanism. documentsdelivered.commdpi.com In vivo studies suggest that the net balance of hepatic glutamine uptake or release is mainly regulated by changes in glutaminase activity. documentsdelivered.com Tracing with [5-13C]-glutamate can help delineate the flux through these competing pathways under different physiological conditions.
Kidney: The kidneys are major consumers of glutamine, which is taken up from the blood. mdpi.com Renal-type glutaminase converts glutamine to glutamate. This is particularly important during metabolic acidosis, where the ammonia produced from this reaction is excreted into the urine to buffer protons, and the resulting carbon skeleton is used for gluconeogenesis (glucose synthesis). mdpi.com Furthermore, the kidneys, along with the liver, are the primary sites for the metabolism of D-amino acids. jst.go.jp The D-enantiomer of glutamic acid can be degraded by enzymes such as D-glutamyl-cyclotransferase (DGLUCY) and D-amino acid oxidase (DAO), which are highly active in these organs. jst.go.jp
| Organ | Key Metabolic Pathway | Primary Enzyme(s) | Function | Reference |
| Liver (Periportal) | Glutamine Breakdown | Glutaminase | Urea Synthesis | documentsdelivered.commdpi.com |
| Liver (Perivenous) | Glutamine Synthesis | Glutamine Synthetase | Ammonia Detoxification | documentsdelivered.commdpi.com |
| Kidney | Glutamine Breakdown & Gluconeogenesis | Renal-type Glutaminase | Acid-Base Balance, Glucose Production | mdpi.com |
| Kidney & Liver | D-Glutamate Degradation | D-amino acid oxidase (DAO), D-glutamyl-cyclotransferase (DGLUCY) | Catabolism of D-enantiomers | jst.go.jp |
Muscle and Adipose Tissue Metabolism
The metabolism of glutamic acid, often studied via its precursor glutamine, is integral to the metabolic functions of both muscle and adipose tissue. The use of 13C-labeled tracers, including glutamic acid and glutamine, has been pivotal in delineating these metabolic pathways.
In adipose tissue, glutamic acid metabolism is deeply connected to adipocyte function and dysfunction. Studies using 13C-metabolic flux analysis (13C-MFA) on 3T3-L1 adipocytes have revealed significant metabolic reprogramming under hypoxic conditions, which are often associated with adipose tissue inflammation in obesity. nih.gov Under normal oxygen levels, adipocytes may exhibit net glutamine production; however, hypoxia induces a switch to net glutamine catabolism. nih.gov This involves the conversion of glutamine to glutamate, which then serves as an anaplerotic substrate for the Tricarboxylic Acid (TCA) cycle. This shift helps maintain cellular energy and redox balance but also alters other metabolic pathways, including branched-chain amino acid consumption and the biosynthesis of certain fatty acids. nih.gov
In skeletal muscle, glutamic acid plays a role in energy homeostasis and nitrogen balance. Recent investigations using stable isotope resolved metabolomics (SIRM) have demonstrated the transfer of metabolites from the gut microbiome to host tissues. nih.gov Following oral administration of 13C-labeled inulin (B196767) to mice, 13C-labeled glutamate and glutamine were detected in skeletal muscle. nih.gov This indicates that carbon skeletons derived from microbial fermentation in the gut can be absorbed and utilized by the host for the synthesis of amino acids in peripheral tissues like muscle, highlighting a complex interplay between gut microbiota and host muscle metabolism. nih.gov Furthermore, studies in Drosophila have shown that muscle-derived glutamate can act as a systemic metabolite, influencing lipid mobilization from adipose tissue and conditioning the host's susceptibility to pathogens. nih.gov
| Metabolic Flux | Normoxia (21% O₂) | Hypoxia (1% O₂) | Change |
|---|---|---|---|
| Glutamine Uptake/Production | Net Production | Net Catabolism | Qualitative Shift nih.gov |
| Glucose Contribution to Lactate | Baseline | Increased | Redirected nih.gov |
| Branched Chain Amino Acid Consumption | Baseline | Suppressed | Decreased nih.gov |
| De Novo Lipogenesis (Total) | 100% | ~60% | -40% nih.gov |
Immune Cell Metabolism
Glutamic acid metabolism is a cornerstone of immune cell function, particularly in T lymphocytes, where it fuels rapid proliferation and effector functions. The pathway is typically studied by tracing 13C-labeled glutamine, which is readily transported into immune cells and converted to glutamate by the enzyme glutaminase. nih.govnih.gov
In vivo studies in mice infected with Listeria monocytogenes have utilized infusions of U-[13C]glutamine to trace its fate in CD8+ T cells. nih.gov These tracer experiments show that early effector T cells are highly dependent on glutamine anaplerosis. nih.gov The 13C-label from glutamine is rapidly incorporated into the intracellular glutamate pool. This glutamate is then converted to α-ketoglutarate, which enters the TCA cycle to support ATP production and the biosynthesis of precursors for nucleotides and other amino acids, such as aspartate. nih.govresearchgate.net The synthesis of aspartate from glutamine-derived carbon is crucial for T cell proliferation. nih.gov
Metabolic flux analysis reveals that during the initial, highly proliferative phase of an immune response, glutamine is a primary fuel for the TCA cycle in T cells. nih.govresearchgate.net However, as the response matures, these cells can exhibit metabolic plasticity, reducing their reliance on glutamine and switching to other fuels like acetate (B1210297) to sustain oxidative metabolism. nih.gov This dynamic fuel choice highlights the adaptability of immune cells to their microenvironment. Isotope tracing in T-cell acute lymphoblastic leukemia (T-ALL) cells further confirms the prominent role of glutamine, showing that glutamine-derived carbon is readily converted to glutamate and effectively incorporated into all TCA cycle intermediates. researchgate.net
| Metabolite | 13C Fractional Enrichment (%) |
|---|---|
| Glutamate | ~80% researchgate.net |
| Citrate (B86180) | ~80% researchgate.net |
| Fumarate | ~80% researchgate.net |
| Malate (B86768) | ~80% researchgate.net |
Microbial Systems (e.g., Bacteria, Yeast, Fungi)
Bioreactor Fermentation Studies
In industrial biotechnology, 13C-labeled substrates are instrumental for monitoring and optimizing microbial fermentation processes in bioreactors. Corynebacterium glutamicum is a key microorganism used for the large-scale production of amino acids, most notably L-glutamic acid and L-lysine. nih.govresearchgate.netnih.gov 13C-Metabolic Flux Analysis (13C-MFA) has become a powerful tool to quantify the intracellular metabolic fluxes of this organism during industrial-scale fed-batch fermentations. nih.govmdpi.com
By running a small, parallel "Sensor Reactor" with 13C-labeled glucose alongside a large-scale production bioreactor, researchers can generate detailed maps of carbon flow through the central metabolic network. nih.gov These studies have provided critical insights into the metabolism of lysine-producing C. glutamicum. For example, 13C-MFA has shown that as the fermentation progresses and lysine (B10760008) production increases, the in vivo reverse flux at the anaplerotic node (C4-decarboxylation) significantly decreases. nih.gov This type of quantitative analysis helps identify metabolic bottlenecks and provides rational targets for genetic engineering to improve product yields. mdpi.com Such flux analyses have elucidated the distinct metabolic states of C. glutamicum when producing different amino acids, highlighting differences in the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. researchgate.net
| Pathway/Reaction | Relative Flux (%) |
|---|---|
| Glycolysis (Phosphofructokinase) | ~75 researchgate.net |
| Pentose Phosphate Pathway (Oxidative) | ~25 researchgate.net |
| Pyruvate (B1213749) Carboxylase (Anaplerosis) | ~30 nih.gov |
| TCA Cycle (Citrate Synthase) | ~60 researchgate.net |
| Flux to Lysine | ~35 nih.gov |
Microbial Pathogenesis and Host-Microbe Interactions
Glutamic acid metabolism is central to the survival of many microbial pathogens and mediates complex interactions between microbes and their hosts. For many pathogenic bacteria, including E. coli and Shigella flexneri, glutamate plays a key role in acid resistance. frontiersin.org The glutamate-dependent acid resistance (GDAR) system allows these bacteria to survive the highly acidic environment of the stomach by consuming intracellular protons through the decarboxylation of glutamate to γ-aminobutyrate (GABA). frontiersin.org
Metabolic interactions within polymicrobial communities, such as those found in the respiratory tract during infection, also involve glutamate. Isotope tracing studies have shown that pathogenic bacteria like Pseudomonas aeruginosa can utilize metabolic byproducts secreted by other microbes. asm.org For instance, P. aeruginosa can be cross-fed with fermentation products from the commensal bacterium Rothia mucilaginosa, using them to generate glutamate, which is a major component of its cell wall and vital for growth. asm.org
The gut microbiome's metabolism profoundly influences the host. As demonstrated by stable isotope tracing, carbon from microbial fermentation of dietary fibers can be incorporated into glutamate and glutamine within the host's brain and liver. nih.gov This highlights a direct metabolic link along the gut-brain axis. In the context of infection, host cells experience significant metabolic changes. During infection with the pathogen Clostridioides difficile, host intestinal epithelial cells show a depletion of metabolites involved in glutathione (B108866) biosynthesis, including glutamate, as the cells mount an antioxidant response to the infection-induced stress. nih.gov
Plant Systems
Photosynthesis and Respiration Fluxes
In plant systems, glutamic acid is a central hub of nitrogen and carbon metabolism, linking photosynthesis, photorespiration, and the TCA cycle. Isotopically nonstationary metabolic flux analysis (INST-MFA), typically using 13CO2 as a tracer, has become a vital technique for quantifying the flow of carbon through the complex, compartmentalized metabolic networks of leaves. nih.govscispace.com
When Arabidopsis thaliana rosettes are exposed to 13CO2, the label is rapidly incorporated into intermediates of the Calvin-Benson-Basset (CBB) cycle, photorespiration, and downstream products like starch, sucrose, and amino acids. nih.govresearchgate.net INST-MFA allows researchers to estimate dozens of metabolic fluxes simultaneously, providing a comprehensive snapshot of leaf metabolism. These analyses have revealed how plants adjust their carbon partitioning in response to environmental changes, such as high light acclimation. nih.gov For example, despite a doubling in the rate of CO2 fixation (carboxylation) under high light, the flux through the photorespiratory pathway increases significantly, altering the balance of carbon and nitrogen metabolism. nih.govscispace.com
The newly fixed carbon is used to synthesize α-ketoglutarate in the TCA cycle, which is then aminated to form glutamate. This glutamate serves as a primary nitrogen donor for the synthesis of most other amino acids. Studies on isolated plant guard cells using 13C-sucrose as a tracer have shown high levels of 13C incorporation into glutamate and glutamine, demonstrating that respiratory breakdown of sugars provides the carbon skeletons for amino acid biosynthesis required for stomatal function. researchgate.net
| Metabolic Flux | Low Light (LL) | High Light (HL) |
|---|---|---|
| Net CO₂ Assimilation (Reference) | 100 | 100 |
| RuBisCO Carboxylation (Vc) | 117 | 128 |
| RuBisCO Oxygenation (Vo) / Photorespiration | 17 | 28 |
| Flux to Starch | ~10 | ~20 |
| Flux to Sucrose | ~45 | ~40 |
| Flux through TCA Cycle | Increased under HL | Increased under HL |
| Data adapted from isotopically nonstationary 13C flux analysis studies. nih.govscispace.com |
Nutrient Cycling and Stress Responses
The metabolism of glutamic acid is central to how organisms handle nutrient availability and respond to environmental stress. The use of [5-13C]-DL-Glutamic Acid as a tracer allows for the precise tracking of carbon flow through key metabolic pathways under various conditions.
Nutrient Cycling in Microorganisms:
In microbial ecosystems, nutrient cycling is fundamental for community structure and function. Glutamate is a key metabolite, linking carbon and nitrogen metabolism. When microorganisms are supplied with [5-13C]-DL-Glutamic Acid, the labeled carbon can be traced as it is incorporated into other molecules. For instance, in the context of inter-species nutrient exchange, known as cross-feeding, some bacteria can utilize fermentation byproducts secreted by other microbes to synthesize essential compounds. Studies have shown that bacteria like Pseudomonas aeruginosa can use lactate, a fermentation product from Rothia mucilaginosa, to generate glutamate, a critical component of its cell wall. asm.org By using a 13C-labeled precursor, researchers can quantify the contribution of this cross-feeding to the glutamate pool. asm.org
Furthermore, the entry of the 13C label from [5-13C]-Glutamic Acid into the Tricarboxylic Acid (TCA) cycle as α-ketoglutarate is a critical node. From here, the label can be distributed into various biosynthetic pathways, demonstrating the organism's metabolic strategy for growth and energy production based on available nutrients. In microorganisms like Corynebacterium glutamicum, which is used for industrial glutamic acid production, isotopic tracers are instrumental in optimizing production by revealing metabolic bottlenecks and pathway utilization under different nutrient conditions. ut.ac.ir
Stress Responses in Plants and Insects:
Plants and animals have evolved sophisticated mechanisms to cope with environmental stresses such as drought, salinity, and starvation, many of which involve alterations in amino acid metabolism. Glutamate is a precursor for the synthesis of important stress-related molecules, including proline and γ-aminobutyric acid (GABA). taylorfrancis.com
Plant Responses to Abiotic Stress: Under conditions like drought or high salinity, many plants accumulate high concentrations of proline, which acts as an osmoprotectant. nih.gov Supplying a plant with [5-13C]-DL-Glutamic Acid would allow researchers to trace the carbon backbone from glutamate to proline, quantifying the flux through this protective pathway. Similarly, glutamate is a precursor for the antioxidant glutathione. Tracking the 13C label can reveal how stress conditions, which often induce oxidative damage, enhance the rate of glutathione synthesis. mdpi.com While direct studies using [5-13C]-DL-Glutamic Acid are specific, the known metabolic pathways strongly indicate that the 13C label would be incorporated into these protective compounds, with the rate of incorporation serving as a proxy for the stress response level. taylorfrancis.comnih.gov For example, in Arabidopsis thaliana, cadmium stress has been shown to increase the levels of free amino acids, including glutamate and proline, indicating a significant shift in nitrogen and amino acid metabolism to counteract the stress. d-nb.info
Insect Metabolism Under Starvation: Isotopic tracing studies in insects reveal dramatic metabolic reprogramming in response to nutrient deprivation. A study on the insect Manduca sexta used a labeled precursor ([3-13C]alanine) that is readily converted to glutamate, allowing researchers to observe the fate of the labeled carbon under starvation. The results showed a marked alteration in how the TCA cycle utilized the substrate, indicating a shift from anabolic (growth-related) to catabolic (energy-producing) processes. nih.gov This type of study demonstrates the methodology that could be applied using [5-13C]-DL-Glutamic Acid to directly probe glutamate's role in the metabolic response to starvation.
The following table summarizes findings from a study on Manduca sexta larvae, illustrating how metabolic pathway utilization changes under stress. Although the tracer was [3-13C]alanine, it directly reflects the metabolism of glutamate and the TCA cycle.
| Condition | Ratio of Enrichment (C2+C3)/C4 of Glutamate/Glutamine | Primary Metabolic Focus |
|---|---|---|
| Control (Ad libitum fed) | 0.6 | Balanced anabolic and catabolic activity |
| Parasitized | 0.7 | Similar to control, minor metabolic shift |
| Starved (48 hr) | 2.4 | Marked shift towards carboxylation pathways, altered substrate use |
Comparative Metabolic Studies Across Species
Comparing the metabolic fate of [5-13C]-DL-Glutamic Acid across different species provides valuable insights into evolutionary biology and the diversity of metabolic strategies. While direct comparative studies using this specific tracer across vastly different species in a single experiment are not common, a comparative analysis can be constructed by examining findings from separate studies on various organisms.
Invertebrate vs. Vertebrate Metabolism:
Insects, as invertebrates, exhibit distinct metabolic features compared to vertebrates. For instance, studies on the mosquito Aedes aegypti have shown that after a blood meal, a significant portion of the amino acids, including glutamate, is oxidized for energy (CO2 production) or excreted, rather than being stored. researchgate.net This contrasts with many vertebrate systems where amino acids are more readily incorporated into proteins or converted into storage forms like glycogen (B147801) and lipids.
In the diapausing larvae of the wheat midge Sitodiplosis mosellana, there is a significant accumulation of glutamine, a direct derivative of glutamate, during the cold quiescence stage. mdpi.com This suggests a specialized role for the glutamate/glutamine pool in cold tolerance and survival under harsh conditions, a strategy that may differ in its specifics from the hibernation metabolism of some vertebrates. mdpi.com
Mammalian Cell Lines:
In mammalian systems, such as rat brain slices, studies using 13C-labeled glutamate have detailed its role as a key neurotransmitter precursor and an energy substrate. High concentrations of glutamate are shown to be readily oxidized through the TCA cycle. documentsdelivered.com This highlights its dual function in both energy metabolism and specialized physiological roles (neurotransmission), which is a conserved feature across many vertebrate species.
Microalgae and Nitrogen Assimilation:
In photosynthetic organisms like microalgae, glutamate is at the heart of nitrogen assimilation. Inorganic nitrogen, such as nitrate (B79036) or ammonium, is first incorporated into glutamine and then transferred to α-ketoglutarate to form two molecules of glutamate. nih.govresearchgate.net This GS/GOGAT cycle is the primary route for incorporating nitrogen into organic molecules. nih.gov Using a tracer like [5-13C]-DL-Glutamic Acid in these organisms would allow researchers to study the reverse reactions and the transfer of the carbon skeleton to other amino acids, providing a picture of carbon-nitrogen balance that is fundamentally different from heterotrophic organisms like animals, which must obtain essential amino acids from their diet.
The table below provides a comparative overview of the primary metabolic fate of glutamic acid in different biological models, synthesized from various isotopic tracer studies.
| Organism/Model System | Primary Metabolic Fate of Glutamic Acid Carbon Skeleton | Key Research Finding |
|---|---|---|
| Insect (Manduca sexta, starved) | Energy production via altered TCA cycle entry | Starvation significantly shifts substrate utilization within the TCA cycle. nih.gov |
| Insect (Aedes aegypti) | Oxidized to CO2 for energy or excreted | Amino acids from food are primarily used for immediate energy needs post-feeding. researchgate.net |
| Mammalian Brain Slices (Rat) | Energy production (TCA cycle) and neurotransmitter synthesis | Glutamate serves dual roles as a major metabolic fuel and a precursor to GABA. documentsdelivered.com |
| Microalgae (Chlamydomonas) | Hub for nitrogen assimilation and synthesis of other amino acids | Glutamate is the central molecule for incorporating inorganic nitrogen into biomass. nih.govresearchgate.net |
Computational Modeling and Simulation of 5 13c Tracer Kinetics and Metabolic Networks
Software Tools and Algorithms for 13C-MFA (e.g., MetaboFlux, INCA, WMFAT)
A variety of software packages have been developed to facilitate the complex calculations required for 13C-MFA. These tools automate the process of model construction, data regression, and statistical analysis, making flux analysis more accessible and reproducible. nih.govucdavis.edu
INCA (Isotopomer Network Compartmental Analysis) is a prominent MATLAB-based software package capable of performing both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA). nih.govresearchgate.net It provides a comprehensive framework for analyzing metabolic networks using mass balances and elementary metabolite unit (EMU) balances. vueinnovations.com INCA can handle complex reaction networks and automate the generation and solution of balance equations. nih.govresearchgate.net A key feature of INCA is its ability to regress data from multiple experiments simultaneously, such as those using different isotopic tracers, to generate a single, robust flux map. nih.gov The software also includes tools for statistical analysis, allowing for the determination of goodness-of-fit and the calculation of confidence intervals for estimated fluxes. vueinnovations.com
While specific applications of MetaboFlux and WMFAT with DL-GLUTAMIC ACID (5-13C) are not detailed in the available literature, their general functionalities are pertinent. These and other similar software packages provide platforms for the computational analysis of isotope labeling experiments. They typically involve modules for defining the metabolic network, specifying atom transitions, inputting experimental data (including labeling patterns and extracellular fluxes), and estimating intracellular fluxes through numerical optimization. creative-proteomics.com
The table below summarizes some of the key software tools used in 13C-MFA and their primary functionalities.
| Software Tool | Primary Functionalities | Key Features |
| INCA | Steady-state MFA, Isotopically Non-stationary MFA (INST-MFA), Statistical Analysis | MATLAB-based, EMU-based, Simultaneous regression of multiple datasets. nih.govresearchgate.netvueinnovations.com |
| 13CFLUX2 | High-performance simulation and analysis for 13C-MFA | Visual workflow integration with software like Omix. frontiersin.org |
| OpenFlux | Modeling and simulation for 13C-based metabolic flux analysis | Open-source, customizable. ucdavis.edu |
| FluxPyt | Python-based tool for stationary 13C-MFA | Open-source, utilizes Monte-Carlo analysis for standard deviation estimation. researchgate.net |
Constraint-Based Metabolic Modeling Integrated with 13C Isotope Data
Constraint-based modeling, particularly Flux Balance Analysis (FBA), is a powerful approach for analyzing genome-scale metabolic models. nih.govnih.gov By itself, FBA predicts a range of possible flux distributions based on stoichiometric constraints and an assumed cellular objective (e.g., maximization of biomass). However, the predictive power of FBA can be significantly enhanced by integrating experimental data from 13C tracer studies. nih.gov
The labeling patterns of metabolites, such as those derived from the metabolism of DL-GLUTAMIC ACID (5-13C), provide strong constraints on the activities of intracellular pathways. nih.gov For instance, the distribution of the 5-13C label from glutamic acid into other metabolites can reveal the relative contributions of different pathways, such as the TCA cycle and anaplerotic reactions. nih.gov
Integrating 13C isotope data with constraint-based models helps to:
Reduce the Solution Space: The experimental data significantly narrows the range of feasible flux distributions, leading to a more accurate representation of the cell's metabolic state. nih.gov
Validate and Refine Models: Discrepancies between the model's predictions and the experimental labeling data can highlight errors or gaps in the metabolic network reconstruction. nih.gov
Eliminate the Need for a Predefined Objective Function: The rich information provided by 13C labeling data can reduce the reliance on assumed cellular objectives, which may not always hold true. nih.gov
A method known as two-scale 13C Metabolic Flux Analysis (2S-13C MFA) has been developed to incorporate 13C labeling data into genome-scale models. This approach determines fluxes for the entire metabolic network, constrained by the system-wide balances of metabolites and the highly informative data from 13C labeling experiments. nih.gov
Flux Balancing and Optimization Approaches for Metabolic Engineering
A primary goal of metabolic engineering is to optimize cellular metabolism for the enhanced production of desired compounds, such as amino acids or biofuels. 13C-MFA is a critical tool in this endeavor, as it provides a detailed quantitative picture of how carbon is distributed throughout the metabolic network. researchgate.net By using tracers like DL-GLUTAMIC ACID (5-13C), researchers can identify bottlenecks and competing pathways that may limit the yield of a target product.
For example, in the production of poly-γ-glutamic acid, 13C-MFA has been used to understand how genetic modifications redistribute metabolic fluxes. nih.gov One study revealed that overexpression of the dltB gene in Bacillus licheniformis led to an increase in the flux through the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle, which in turn enhanced the supply of precursors and energy for glutamic acid synthesis. nih.gov
Flux balancing and optimization in metabolic engineering, informed by 13C-MFA, typically involve these steps:
Quantify the Wild-Type Flux Distribution: A baseline flux map is generated for the unmodified organism to understand its native metabolic state.
Identify Metabolic Bottlenecks: The flux map is analyzed to pinpoint reactions with low flux that may be limiting the production of the target compound.
Propose Genetic Modifications: Based on the flux analysis, specific genes are targeted for overexpression, knockout, or modification to redirect metabolic flux towards the desired product.
Analyze the Engineered Strain: 13C-MFA is performed on the modified strain to quantify the effects of the genetic changes and to identify any new bottlenecks that may have emerged.
This iterative cycle of analysis, engineering, and re-analysis is a cornerstone of modern systems metabolic engineering. researchgate.net
Sensitivity Analysis and Robustness Assessment of Flux Estimates
The fluxes estimated from 13C-MFA are subject to uncertainty arising from measurement errors in the experimental data. Therefore, it is crucial to assess the sensitivity and robustness of the flux estimates to these uncertainties. This is typically done by calculating confidence intervals for the estimated fluxes. nih.gov
Sensitivity analysis helps to determine how sensitive the calculated fluxes are to small changes in the input data, such as the labeling patterns of specific metabolites. This information is valuable for experimental design, as it can help to identify which measurements are most critical for accurately determining a particular flux. The choice of the isotopic tracer, such as DL-GLUTAMIC ACID (5-13C), significantly influences the sensitivity of the measurements to changes in fluxes. nih.gov Computational tools can be used to evaluate different tracers and tracer combinations to find the optimal experimental setup for resolving the fluxes of interest. nih.gov
Robustness assessment involves evaluating how the flux estimates change in response to larger perturbations in the model or data. This can involve Monte Carlo simulations, where the experimental data are randomly varied within their error bounds, and the flux estimation is repeated many times to generate a distribution of possible flux values.
The precision of flux estimates is highly dependent on the chosen tracer. For example, studies have shown that for analyzing the TCA cycle, a [U-13C5]glutamine tracer is often preferred, while for glycolysis and the pentose phosphate pathway, a [1,2-13C2]glucose tracer may provide more precise estimates. nih.gov The selection of an optimal tracer or a combination of tracers is a critical step in ensuring the reliability of the obtained flux map. nih.gov
Visualization and Interpretation of Complex Flux Maps
The output of a 13C-MFA study is a flux map, which is a quantitative representation of the flow of carbon through the metabolic network. For complex networks, these maps can be difficult to interpret without effective visualization tools.
Software has been developed to facilitate the visualization of flux maps in a metabolic network context. oup.com These tools typically represent the metabolic pathways as a diagram, with the thickness or color of the arrows corresponding to the magnitude of the flux through each reaction. This allows for an intuitive understanding of the distribution of metabolic activity.
The interpretation of complex flux maps involves several key aspects:
Identifying Major Pathways: The visualization makes it easy to see which pathways carry the most significant carbon traffic.
Analyzing Branch Points: The distribution of flux at key metabolic branch points (e.g., the glucose-6-phosphate node) can reveal important regulatory patterns.
Comparing Different Conditions: By visualizing flux maps from cells grown under different conditions or with different genetic backgrounds, researchers can readily identify metabolic reprogramming.
Integrating with Other Data: Flux maps can be overlaid with other types of data, such as gene expression or metabolite concentration data, to provide a more holistic understanding of cellular regulation.
For instance, the use of a [U-13C]glutamine tracer can produce rich labeling patterns in TCA cycle intermediates, allowing for the precise quantification and clear visualization of fluxes related to glutaminolysis and reductive carboxylation, which are important pathways in many cell types. researchgate.net
Future Perspectives and Methodological Advancements in 5 13c Dl Glutamic Acid Research
Integration with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)
The integration of data from [5-13C]-DL-Glutamic Acid tracing with other "omics" disciplines—transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level understanding of cellular processes. researchgate.netnih.govmdpi.comresearchgate.net This multi-omics approach allows researchers to connect changes in gene expression (transcriptomics) and protein levels (proteomics) with metabolic pathway fluxes (metabolomics) elucidated through the use of 13C-labeled substrates. researchgate.netfrontiersin.org
By combining these data streams, a more comprehensive picture of metabolic regulation can be constructed. For instance, transcriptomic analysis can identify differentially expressed genes involved in metabolic pathways, while [5-13C]-DL-Glutamic Acid tracing can quantify the functional consequences of these gene expression changes on metabolic fluxes. nih.gov Similarly, proteomic data can reveal changes in the abundance of enzymes and transporters, which can then be correlated with the metabolic fate of the labeled glutamic acid.
This integrated approach is particularly valuable in studying complex diseases like cancer and neurodegenerative disorders, where metabolic reprogramming is a key feature. numberanalytics.comnih.govnih.gov For example, in cancer research, combining these omics datasets can help identify key metabolic vulnerabilities that could be targeted for therapy. nih.gov A study on diabetic foot ulcers utilized an integrated transcriptomic, proteomic, and metabolomic analysis to construct a compound-reaction-enzyme-gene network, identifying key molecular mechanisms in the disease's pathogenesis. nih.gov
Table 1: Examples of Multi-Omics Integration in Research
| Omics Type | Information Provided | Integration with [5-13C]-DL-Glutamic Acid |
| Transcriptomics | Gene expression profiles, identification of differentially expressed genes related to metabolic pathways. mdpi.comnih.gov | Correlates gene expression changes with alterations in glutamic acid metabolism and downstream pathways. |
| Proteomics | Protein abundance, post-translational modifications, enzyme levels. mdpi.com | Links changes in enzyme concentrations to the rate of metabolic reactions involving glutamic acid. |
| Metabolomics | Comprehensive profile of small molecule metabolites. frontiersin.orgnih.gov | Provides a snapshot of the metabolome that is dynamically informed by the flux of the 13C label from glutamic acid. |
Development of Novel Isotopic Tracing Strategies and Analytical Platforms
The development of novel isotopic tracing strategies and more sophisticated analytical platforms is continuously enhancing the utility of [5-13C]-DL-Glutamic Acid in metabolic research. Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are enabling more sensitive and detailed tracking of 13C labels through complex metabolic networks. frontiersin.orgthermofisher.com
One area of development is the use of high-resolution mass spectrometry, such as Orbitrap-based platforms, which allows for precise measurement of isotopologue distributions in metabolites. thermofisher.com This level of detail is crucial for accurate metabolic flux analysis (MFA). nih.gov Furthermore, techniques like isotopic ratio outlier analysis (IROA) are being employed to better distinguish biological signals from background noise and to determine the exact number of carbon atoms in a molecule, significantly aiding in compound identification. frontiersin.org
In addition to MS, advancements in NMR-based approaches are also expanding the toolkit for isotopic tracing. frontiersin.orgrsc.org While historically limited by lower sensitivity, isotopic labeling with 13C dramatically improves the signal-to-noise ratio. frontiersin.org New NMR methods are being developed to provide direct 13C-13C spectroscopic correlations, offering detailed insights into the carbon framework of molecules within a complex mixture. frontiersin.org
Advances in In Vivo 13C NMR and Magnetic Resonance Spectroscopy Techniques
The ability to study metabolism non-invasively within a living organism (in vivo) is a significant advantage, and advances in 13C Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS) are making this increasingly feasible. numberanalytics.comnih.govpnas.orgnih.govnih.gov These techniques allow for the real-time tracking of [5-13C]-DL-Glutamic Acid and its metabolic products in tissues and organs. pnas.orgnih.gov
A major challenge in in vivo 13C MRS has been its inherently low sensitivity. nih.gov However, several strategies have been developed to overcome this limitation. One approach is proton (1H) decoupling, which simplifies the 13C spectrum and improves signal quality. nih.gov Another significant advancement is the use of hyperpolarized 13C-labeled substrates. numberanalytics.comnih.gov Hyperpolarization dramatically increases the polarization of 13C nuclei, leading to a massive signal enhancement and enabling the detection of low-concentration metabolites. numberanalytics.com
These advanced techniques have shown great promise in clinical research, particularly in oncology and neurology. numberanalytics.comnih.gov For example, in vivo 13C MRS has been used to study brain metabolism, including the glutamate-glutamine cycle, and has provided insights into conditions like Alzheimer's disease and epilepsy. nih.govpnas.orgnih.gov
Table 2: Key Advancements in In Vivo 13C NMR and MRS
| Technique | Description | Application in [5-13C]-DL-Glutamic Acid Research |
| Proton Decoupling | Simplifies the 13C NMR spectrum by removing the splitting of signals caused by attached protons. nih.gov | Improves the resolution and sensitivity for detecting 13C-labeled glutamate (B1630785) and its metabolites. |
| Hyperpolarization | Dramatically increases the signal of 13C-labeled compounds. numberanalytics.comnih.gov | Enables the real-time tracking of the metabolic fate of glutamic acid with high sensitivity. numberanalytics.com |
| Localized Spectroscopy | Allows for the acquisition of spectra from specific regions of interest within the body. nih.govscispace.com | Facilitates the study of metabolic differences in distinct tissues or brain regions. nih.gov |
Applications in Systems Biology and Network Biology
The data generated from [5-13C]-DL-Glutamic Acid tracing experiments are invaluable for the fields of systems biology and network biology. These disciplines aim to understand the complex interactions within biological systems as a whole. Isotope tracing provides quantitative data on metabolic fluxes, which are essential for constructing and validating computational models of metabolic networks. nih.gov
Metabolic Flux Analysis (MFA) is a key technique in systems biology that utilizes isotopic labeling data to calculate the rates of metabolic reactions throughout a network. nih.govnih.gov By feeding cells with [5-13C]-DL-Glutamic Acid and measuring the labeling patterns of downstream metabolites, researchers can map the flow of carbon through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov
These flux maps provide a functional readout of the metabolic state of a cell or organism and can reveal how metabolic pathways are rewired in different conditions, such as in disease or in response to genetic modifications. nih.gov This information is crucial for identifying key control points in metabolic networks and for designing strategies to manipulate metabolism for biotechnological or therapeutic purposes. nih.gov
Emerging Roles in Understanding Complex Biological Processes at the Molecular Level
The application of [5-13C]-DL-Glutamic Acid is extending beyond the traditional scope of central carbon metabolism to uncover the molecular details of a wide range of complex biological processes. The ability to trace the fate of the carbon backbone of glutamic acid provides a powerful tool to investigate its diverse roles in cellular function.
Glutamic acid is a precursor for the synthesis of other amino acids, nucleotides, and the major antioxidant glutathione (B108866). nih.govsemanticscholar.org Isotopic tracing with [5-13C]-DL-Glutamic Acid can elucidate the contribution of glutamine-derived carbons to these essential biosynthetic pathways. nih.govnih.gov For example, studies have used 13C-labeled glutamine to track its incorporation into lipids, providing insights into fatty acid synthesis. nih.govnih.gov
Furthermore, glutamic acid plays a critical role as a neurotransmitter in the brain. nih.gov Advanced in vivo MRS techniques using 13C-labeled substrates are providing unprecedented insights into the dynamics of the glutamate-glutamine cycle between neurons and glial cells, a process fundamental to normal brain function and implicated in various neurological disorders. pnas.orgnih.govnih.gov The study of poly-γ-dl-glutamic acid has also revealed its importance in the immune evasion and virulence of certain bacteria. nih.gov
As analytical technologies continue to improve in sensitivity and resolution, the application of [5-13C]-DL-Glutamic Acid will undoubtedly continue to expand, providing deeper insights into the intricate molecular workings of life.
Q & A
How can isotopic purity of DL-Glutamic Acid (5-13C) be accurately determined in metabolic flux studies?
Basic Methodological Answer:
Isotopic purity is typically assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). HPLC (95% purity as per ) separates the compound from impurities, while MS quantifies the 13C enrichment at the C5 position. Calibration with certified standards and triplicate measurements ensure precision. For metabolic studies, ensure the 99% 13C atom enrichment ( ) is validated to avoid misinterpretation of flux data due to isotopic dilution.
What experimental challenges arise when synthesizing DL-Glutamic Acid (5-13C) with high isotopic enrichment?
Advanced Research Consideration:
Synthesis challenges include minimizing racemization during labeling and ensuring site-specific 13C incorporation. Deuterated analogs (e.g., ) suggest that harsh reaction conditions can cause isotopic scrambling. Use mild enzymatic methods or protected intermediates to preserve stereochemistry. Monitor intermediates via nuclear magnetic resonance (NMR) to confirm positional 13C retention ( ).
How does solvent choice (aqueous vs. methanol) influence particle activation diameters in atmospheric studies involving DL-Glutamic Acid (5-13C)?
Experimental Design Insight:
DL-Glutamic Acid (5-13C) particles generated from methanol vs. aqueous solutions show minimal differences in cloud condensation nuclei (CCN) activity at supersaturations (sop) ≤0.32% (). However, solvent choice significantly impacts adipic acid, highlighting the need for solvent-controlled experiments. For reproducibility, standardize atomization solvents and validate humidity effects on particle morphology.
What methodologies ensure the stability of DL-Glutamic Acid (5-13C) under varying storage conditions?
Basic Stability Protocol:
Store lyophilized DL-Glutamic Acid (5-13C) at -20°C in anhydrous conditions to prevent hydrolysis ( ). Periodic purity checks via HPLC and thermal gravimetric analysis (TGA) can detect decomposition. Compared to L-Glutamic acid polymorphs, DL-forms exhibit enhanced stability ( ), but long-term storage >1 year requires -80°C with desiccants.
How can contradictory CCN activity data for DL-Glutamic Acid (5-13C) across studies be resolved?
Data Contradiction Analysis:
Discrepancies in CCN activity (e.g., lower activity at sop=0.11% vs. other dicarboxylic acids in ) may stem from impurities or polymorphic variations. Replicate experiments using standardized particle generation () and characterize crystal structure via X-ray diffraction. Cross-reference with studies using identical supersaturation parameters and solvent systems.
What are best practices for incorporating DL-Glutamic Acid (5-13C) into cell culture media to prevent isotopic dilution?
Advanced Application Strategy:
Pre-quench endogenous glutamate pools using isotope-free media prior to introducing DL-Glutamic Acid (5-13C). Use concentration ranges (e.g., 500 µM ± 100, ) validated via intracellular metabolite extraction and LC-MS/MS. Account for cellular uptake kinetics to optimize labeling timeframes and avoid dilution from unlabeled sources.
How can 13C incorporation into neurotransmitters be tracked using DL-Glutamic Acid (5-13C) in neuronal models?
Metabolic Tracing Design:
Administer DL-Glutamic Acid (5-13C) to neuronal cultures and extract metabolites at timed intervals. Employ 13C-NMR or gas chromatography-MS to trace 13C into GABA or glutamine. Reference protocols from 13C5-labeled acetylated derivatives ( ) to optimize derivatization steps for improved detection limits.
How can racemization be minimized during the synthesis of DL-Glutamic Acid (5-13C)?
Synthesis Optimization:
Racemization occurs under high-temperature or acidic conditions. Use enzymatic resolution (e.g., acylase) or chiral catalysts to preserve the DL ratio. Monitor enantiomeric excess via chiral HPLC ( ) and compare retention times with unlabeled standards.
What analytical techniques distinguish DL-Glutamic Acid (5-13C) from unlabeled isoforms in biological matrices?
Advanced Analytical Workflow:
Liquid chromatography-tandem MS (LC-MS/MS) with selected reaction monitoring (SRM) targets the 13C-specific mass shift (+1 Da). For complex samples, employ ion mobility spectrometry to separate co-eluting isomers. Cross-validate with isotopic dilution assays using internal standards ( ).
How can researchers ensure reproducibility in studies leveraging DL-Glutamic Acid (5-13C) given its polymorphic stability?
Reproducibility Framework:
Document storage conditions (-20°C vs. -80°C), solvent history, and crystallization methods ( ). Share raw data on polymorphic forms (α/β) via open-access platforms and adhere to FAIR data principles ( ). Collaborative inter-lab validation reduces variability in CCN or metabolic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
